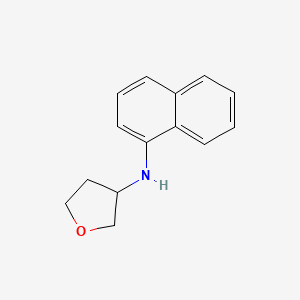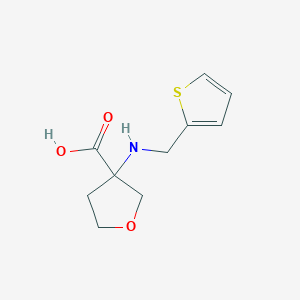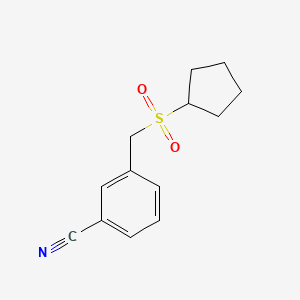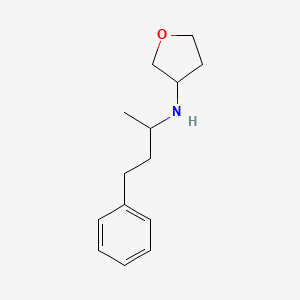
N-(4-phenylbutan-2-yl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylbutan-2-yl)oxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBOA and belongs to the class of oxalanes. PBOA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of PBOA is not fully understood, but it is believed to involve the modulation of various signaling pathways. PBOA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. PBOA has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
PBOA has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). PBOA has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate. Additionally, PBOA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBOA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBOA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, PBOA has some limitations as well. It is a relatively new compound, and its properties and applications are still being explored. The effects of PBOA on different cell types and in different experimental models need to be further investigated.
Direcciones Futuras
There are several future directions for research on PBOA. One of the potential applications of PBOA is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PBOA has also been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBOA has been found to have anti-cancer properties and may be useful in the treatment of various types of cancer. Further research is needed to explore the full potential of PBOA in these and other areas.
Métodos De Síntesis
The synthesis of PBOA involves the reaction of 4-phenylbutan-2-amine with oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and 1,2-epoxypropane to obtain PBOA. The synthesis of PBOA has been reported in several studies, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
PBOA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. PBOA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. PBOA has also been found to protect neurons from oxidative stress-induced damage and to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(15-14-9-10-16-11-14)7-8-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZSNTXHDGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
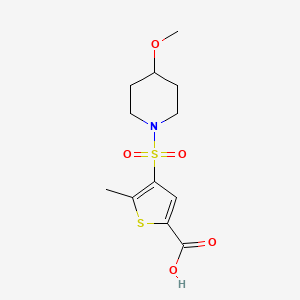

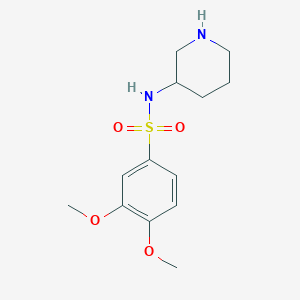

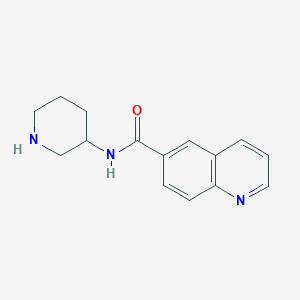
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
